molecular formula C18H19NO2 B4942782 1-(4-methoxybenzoyl)-3-phenylpyrrolidine

1-(4-methoxybenzoyl)-3-phenylpyrrolidine

Cat. No. B4942782
M. Wt: 281.3 g/mol
InChI Key: LWLNPOBEXBOOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-3-phenylpyrrolidine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a psychoactive drug that is commonly used in scientific research to study the dopamine system and its role in various physiological and neurological processes.

Mechanism of Action

1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 works by inhibiting the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels results in increased dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity, enhance cognitive function, and improve mood. 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 has also been shown to increase dopamine levels in the nucleus accumbens, a brain region associated with reward and motivation.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 is a potent and selective dopamine reuptake inhibitor, making it a valuable tool for studying the dopamine system. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other dopamine reuptake inhibitors. Additionally, 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909. One area of interest is the role of 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 in addiction and substance abuse. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction. Another area of interest is the use of 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 in the treatment of Parkinson's disease. It has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing new dopamine reuptake inhibitors with improved selectivity and longer half-lives, which could lead to more accurate and informative studies of the dopamine system.

Synthesis Methods

1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with phenylhydrazine to form 1-(4-methoxybenzoyl)-3-phenyl-1H-pyrazole. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909.

Scientific Research Applications

1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 is commonly used in scientific research to study the dopamine system and its role in various physiological and neurological processes. It is used to investigate the effects of dopamine reuptake inhibition on behavior, cognition, and mood. 1-(4-methoxybenzoyl)-3-phenylpyrrolidine 12909 is also used to study the role of dopamine in addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

(4-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-9-7-15(8-10-17)18(20)19-12-11-16(13-19)14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLNPOBEXBOOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

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